![molecular formula C5H4Cl2N2O B1433098 4,5-Dichloro-2-methoxypyrimidine CAS No. 1240601-33-5](/img/structure/B1433098.png)
4,5-Dichloro-2-methoxypyrimidine
Overview
Description
4,5-Dichloro-2-methoxypyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O . It has a molecular weight of 179 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4Cl2N2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
. This code provides a specific identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
Scientific Research Applications
Solubility Studies
Liu et al. (2010) explored the solubility of 2,4-Dichloro-5-methoxypyrimidine in various solvents, providing crucial data for its usage in different chemical environments. This study is significant for understanding the physical properties and applications of related pyrimidine derivatives in various chemical processes (Liu et al., 2010).
Synthesis and Process Research
Guo Lei-ming (2012) focused on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a key intermediate in producing anticancer drugs. This research underlines the importance of pyrimidine derivatives in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Synthetic Innovation
Ju Xiu-lian (2009) achieved technological innovation in the synthesis of 2-amino-4-methoxypyrimidine, highlighting the efficiency and cost-effectiveness in industrial production. This demonstrates the role of pyrimidine derivatives in improving manufacturing processes (Ju Xiu-lian, 2009).
Luminescence Properties
Szabo & Berens (1975) investigated the luminescence properties of 4-amino-2-methoxypyrimidine, indicating its potential application in photochemical reactions. Such studies are crucial for applications in photochemistry and the development of light-sensitive compounds (Szabo & Berens, 1975).
Thermodynamic Study
Yao et al. (2017) conducted a thermodynamic study of the solubility of 2-amino-4-chloro-6-methoxypyrimidine in different solvents. This research is key to understanding the compound's behavior in various chemical environments, relevant for both industrial and laboratory settings (Yao et al., 2017).
Tautomerism Studies
Kheifets et al. (2006) explored the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, providing insights into the stability and structure of such compounds. This is vital for understanding the chemical behavior and potential applications in various fields (Kheifets et al., 2006).
Photophysical Evaluation
Hagimori et al. (2019) synthesized and evaluated the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds. Their study emphasizes the potential of pyrimidine derivatives in developing high-performance fluorescent materials (Hagimori et al., 2019).
Anticancer Drug Wastewater Treatment
Zhang et al. (2016) utilized a tubular porous electrode electrocatalytic reactor for the treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine. This highlights the environmental applications of pyrimidine derivatives in wastewater treatment processes (Zhang et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various organic compounds .
Mode of Action
It is known that the compound can undergo reactions with various reagents due to the presence of reactive chlorine atoms . For instance, it can react with ammonia to replace a chlorine atom with an amino group . Similarly, it can react with methanol to introduce a methoxy group at the position of a chlorine atom .
Biochemical Pathways
As an intermediate in organic synthesis, it can be part of various biochemical pathways depending on the final product it is used to synthesize .
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final compound it is used to produce .
Action Environment
The action, efficacy, and stability of 4,5-Dichloro-2-methoxypyrimidine can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reagents, temperature, and pressure .
properties
IUPAC Name |
4,5-dichloro-2-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKCAHZEASJRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240601-33-5 | |
Record name | 4,5-dichloro-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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